![molecular formula C17H15ClN2OS B4996365 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone](/img/structure/B4996365.png)
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone, also known as CPQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been studied extensively for its biological properties.
作用機序
The mechanism of action of 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. It also inhibits the activity of histone deacetylases, which are involved in gene expression regulation. This compound may also interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells and induces apoptosis by activating caspase enzymes. This compound also inhibits the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. This compound also has some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its interaction with DNA. Additionally, the development of more potent and selective analogs of this compound could lead to improved therapeutic agents. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce toxicity.
合成法
The synthesis of 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone involves the reaction of 4-chlorobenzenethiol with 3-bromopropylamine hydrobromide to form the intermediate 3-{3-[(4-chlorophenyl)thio]propyl}amine. This intermediate is then reacted with 2-cyanophenyl isocyanate to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
3-[3-(4-chlorophenyl)sulfanylpropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-13-6-8-14(9-7-13)22-11-3-10-20-12-19-16-5-2-1-4-15(16)17(20)21/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFXNQZJDGMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)
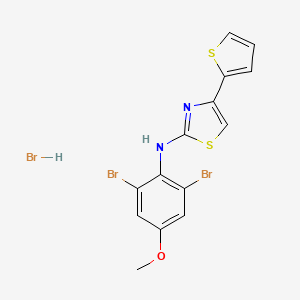
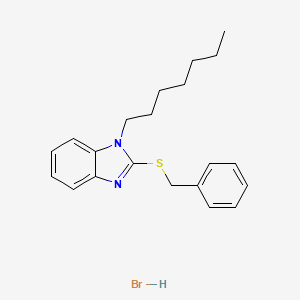
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
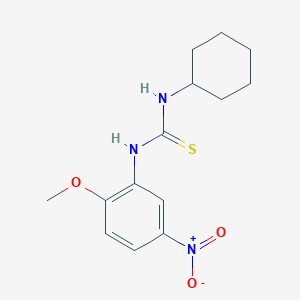
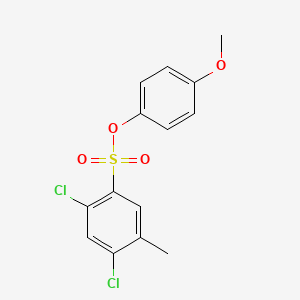

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)
![1-allyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4996370.png)
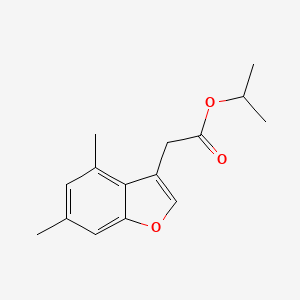
![N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide trifluoroacetate (salt)](/img/structure/B4996380.png)
![1-[4-(isopropylthio)butoxy]-3-methoxybenzene](/img/structure/B4996386.png)